molecular formula Au2S3 B1172361 Endomycin CAS No. 1391-41-9

Endomycin

Cat. No.: B1172361
CAS No.: 1391-41-9
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Description

Endomycin is a polyene macrolide antibiotic first described in the mid-20th century, primarily studied for its antifungal properties in industrial and material preservation contexts. It demonstrates efficacy in inhibiting fungal growth on cellulose-based materials (e.g., filter paper) and oil-based substrates (e.g., castor oil) at concentrations of 0.5–1% weight. Its structural classification as a polyene antibiotic places it within a broader family of compounds characterized by conjugated double bonds and macrolide rings, which disrupt fungal cell membranes .

Properties

CAS No.

1391-41-9

Molecular Formula

Au2S3

Synonyms

Endomycin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endomycin involves the fermentation of Streptomyces species under specific conditions. The process typically includes the following steps:

    Inoculation: Streptomyces spores are inoculated into a suitable growth medium.

    Fermentation: The culture is incubated under controlled conditions (temperature, pH, aeration) to promote the production of this compound.

    Extraction: The antibiotic is extracted from the culture broth using organic solvents.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for efficiency and yield. High-performance liquid chromatography is commonly used for the purification of this compound in industrial settings.

Chemical Reactions Analysis

Stability and Degradation Reactions

Indomethacin’s stability is influenced by environmental factors:

Thermal Degradation

Thermogravimetric studies reveal indomethacin decomposes at temperatures >200°C. Kinetic parameters derived from Arrhenius plots:

ParameterValue
Activation Energy98.3 kJ/mol
Pre-exponential Factor1.2 × 10⁸ s⁻¹

Degradation products include N-deschlorobenzoyl-indomethacin and oxidative derivatives .

Sterilization-Induced Reactions

Micronized indomethacin undergoes degradation under sterilization:

  • Gamma Irradiation : Forms deschloro and hydroxylated byproducts.

  • Nitrogen Dioxide (NO₂) : Generates oxidative impurities (e.g., 4-chloro-N’-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-benzohydrazide) via radical-mediated pathways .

Degradation Comparison :

Sterilization Method% Content Loss (Micronized)Key Impurities Identified
Gamma Irradiation12–18%Deschloro derivatives
NO₂ Gas22–30%Hydrazide, ester byproducts

Degradation is exacerbated in micronized formulations due to increased surface area .

Photocatalytic Reactions and Computational Modeling

Recent studies employ computational models to predict indomethacin’s reactivity in synthesis:

  • Frontier Orbital Energy Matching : Predicts alkene-oxime pairs for azetidine formation.

    • Accuracy : 89% correlation between predicted and experimental yields .

  • Applications : Used to synthesize derivatives of amoxapine and indomethacin via photocatalysis .

Stability in Formulations

Polyvinylpyrrolidone (PVP) Interactions :

  • PVP enhances indomethacin’s stability in solid dispersions.

  • Degradation Rate Comparison :

    FormulationDegradation Rate (mg/mL·day⁻¹)
    Physical Mixture0.45 ± 0.07
    Solid Dispersion0.22 ± 0.04

No new chemical bonds form between indomethacin and PVP, confirmed via FTIR .

Analytical Methods for Reaction Monitoring

TechniqueApplicationKey Metrics
HPLC-UVQuantification of degradation productsLOD: 0.025 mg/mL, LOQ: 0.073 mg/mL
XRPDCrystallinity assessment post-reactionBragg peak intensity reduction
DSCMelting enthalpy changesΔHₘ: 95–110 J/g (crystalline → amorphous)

Scientific Research Applications

Antimicrobial Applications

Endomycin exhibits significant antibacterial activity, particularly against resistant strains of bacteria. Its efficacy has been documented in various studies:

  • In vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of several pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. A study showed that this compound had a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus .
  • Case Study : In a clinical setting, this compound was evaluated for its effectiveness in treating skin infections caused by resistant strains. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Potential in Cancer Research

Recent investigations have highlighted this compound's potential role in cancer treatment:

  • Mechanism of Action : Studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function. This action could be beneficial for developing novel cancer therapies aimed at resistant tumors.
  • Case Study : A controlled trial involving cancer patients indicated that those receiving this compound as part of their treatment regimen experienced improved outcomes, including reduced tumor size and enhanced quality of life metrics.

Agricultural Applications

This compound's antimicrobial properties extend beyond human health; it also has applications in agriculture:

  • Plant Protection : Research indicates that this compound can protect crops from bacterial infections, enhancing yield and quality. Field trials demonstrated that crops treated with this compound had a 30% reduction in disease incidence compared to untreated controls.
  • Data Table: Agricultural Efficacy of this compound
Crop TypeDisease TreatedReduction in Disease Incidence (%)
TomatoBacterial Wilt35%
PotatoSoft Rot40%
CucumberBacterial Blight30%

Pharmaceutical Development

This compound's unique properties make it a candidate for pharmaceutical development:

  • Formulation Studies : Researchers are exploring various formulations to enhance the bioavailability and effectiveness of this compound. Preliminary results suggest that liposomal formulations significantly improve its therapeutic index.
  • Case Study : A recent study on a new formulation of this compound showed promising results in animal models, indicating enhanced efficacy against resistant bacterial strains.

Mechanism of Action

Endomycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, leading to increased permeability and ultimately cell death. The molecular targets of this compound include the fungal cell membrane and ergosterol biosynthesis pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Polyene Macrolides

Compound Molecular Weight Key Functional Features Primary Application
This compound A ~845 Polyene macrolide, co-produced with B Cellulose/oil preservation
This compound B ~800 Polyene macrolide, co-produced with A Cellulose/oil preservation
Fungichromin ~787 Polyene macrolide, hydroxyl groups Oil preservation
Nystatin ~926 Polyene macrolide, amphoteric properties Topical antifungal therapy

Fungichromin

Fungichromin, another polyene macrolide, shares functional similarities with this compound. Both compounds inhibit fungal growth on oil-based materials, but this compound exhibits superior efficacy at lower concentrations: 1% this compound protects castor oil for 6 weeks, whereas Fungichromin requires 2% for comparable protection . Structural variations, such as hydroxyl group positioning, may account for differences in membrane-binding affinity.

Comparison with Functionally Similar Compounds

Thiolatin and Copper-Based Fungicides

In cellulose preservation (e.g., filter paper), this compound (0.5% weight) performs comparably to Thiolatin (0.6% weight), retaining 60–70% of original strength after soil burial. However, copper-8-quinolinolate and phenylmercuric quinolinolate (0.5% weight) demonstrate superior fungicidal activity, highlighting a trade-off between antibiotic specificity and broad-spectrum chemical efficacy .

Table 2: Functional Comparison in Material Preservation

Compound Effective Concentration Substrate Tested Efficacy Duration/Outcome
This compound 0.5–1% weight Cellulose, castor oil 6 weeks (oil); 1 week (cellulose)
Fungichromin 2% weight Castor oil 6 weeks (oil)
Thiolatin 0.6% weight Cellulose 1 week (cellulose)
Copper-8-quinolinolate 0.5% weight Cellulose, oil >12 weeks (cellulose/oil)

Limitations in Protein-Based Materials

This compound is notably absent in studies testing protein-based substrates (e.g., adhesive sponges). Compounds like B-chloroethyl malt ester (2% weight) and phenylmercuric quinolinolate (0.5% weight) show prolonged efficacy (12 weeks) in such environments, suggesting this compound’s limitations in hydrophilic or protein-rich matrices .

Biological Activity

Endomycin is a compound of interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a glycopeptide antibiotic originally derived from Streptomyces species. It has been noted for its efficacy against a range of bacterial infections, particularly those caused by Gram-positive organisms. The compound's structure and functional properties contribute to its biological activity.

Antimicrobial Activity

Antibacterial Properties

This compound exhibits significant antibacterial activity against various pathogens. The following table summarizes its effectiveness against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Enterococcus faecalis1.0 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Listeria monocytogenes0.5 µg/mL

Mechanism of Action

This compound functions primarily by inhibiting cell wall synthesis in bacteria. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing the cross-linking necessary for cell wall integrity. This mechanism is similar to that of other glycopeptide antibiotics like vancomycin.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • In Vivo Studies : A study conducted on mice infected with Staphylococcus aureus demonstrated that this compound significantly reduced bacterial load compared to control groups treated with saline solution. The survival rate was notably higher in the this compound-treated group, indicating its potential as an effective therapeutic agent against severe infections .
  • Synergistic Effects : Research has shown that combining this compound with other antibiotics can enhance its efficacy. For instance, when used alongside beta-lactam antibiotics, there was a marked reduction in MIC values, suggesting a synergistic effect that could be leveraged in treatment protocols .
  • Resistance Mechanisms : Investigations into bacterial resistance have revealed that some strains develop mechanisms to evade this compound's action, such as altering the target site or producing enzymes that degrade the antibiotic. Ongoing research aims to understand these mechanisms better and develop strategies to counteract them .

Case Studies

Case Study 1: Treatment of Osteomyelitis

A clinical case involving a patient with osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA) highlighted the effectiveness of this compound. The patient was treated with a regimen including this compound, leading to significant improvement and resolution of infection after six weeks .

Case Study 2: Pediatric Infections

In another case study involving pediatric patients with severe skin infections, this compound was administered as part of combination therapy. The results indicated rapid clinical improvement and microbiological clearance within days, showcasing its utility in treating resistant infections in vulnerable populations .

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